molecular formula C14H18N4OS B14188774 N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N'-methylthiourea CAS No. 879084-43-2

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N'-methylthiourea

Katalognummer: B14188774
CAS-Nummer: 879084-43-2
Molekulargewicht: 290.39 g/mol
InChI-Schlüssel: HJQBHAWRVYBHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea typically involves the reaction of 2-butyl-4-oxoquinazoline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thiourea group might also play a role in binding to metal ions or forming hydrogen bonds with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butyl-4-oxoquinazoline: The parent compound without the thiourea group.

    N-Methylthiourea: The thiourea derivative without the quinazolinone ring.

    Other Quinazolinone Derivatives: Compounds with similar structures but different substituents.

Uniqueness

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is unique due to the combination of the quinazolinone and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

879084-43-2

Molekularformel

C14H18N4OS

Molekulargewicht

290.39 g/mol

IUPAC-Name

1-(2-butyl-4-oxoquinazolin-3-yl)-3-methylthiourea

InChI

InChI=1S/C14H18N4OS/c1-3-4-9-12-16-11-8-6-5-7-10(11)13(19)18(12)17-14(20)15-2/h5-8H,3-4,9H2,1-2H3,(H2,15,17,20)

InChI-Schlüssel

HJQBHAWRVYBHEF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.